Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

Description

BenchChem offers high-quality Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-4-19-15(17)7-5-6-13(16)12-10-11(2)8-9-14(12)18-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYWIWCNSZXHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645857 | |

| Record name | Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82054-02-2 | |

| Record name | Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate is an aromatic keto ester with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and drug development. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound, including predicted and experimentally-derived data where available. It is designed to be a vital resource for scientists, offering insights into its behavior in various chemical and biological systems, alongside detailed methodologies for its synthesis and characterization.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a molecule from a laboratory curiosity to a therapeutic agent is profoundly influenced by its physicochemical properties. These characteristics govern a drug's absorption, distribution, metabolism, and excretion (ADME), directly impacting its efficacy and safety profile. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[1] Therefore, a comprehensive characterization of these parameters for a molecule like Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate is an indispensable first step in evaluating its potential as a drug candidate or a key building block in medicinal chemistry.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its precise chemical identity.

IUPAC Name: Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

CAS Number: 82054-02-2[2]

Chemical Formula: C₁₅H₂₀O₄

Molecular Weight: 264.32 g/mol

Structural Elucidation

The structure of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate comprises a substituted aromatic ring linked to a keto-ester aliphatic chain. This unique combination of functional groups dictates its chemical reactivity and physical properties.

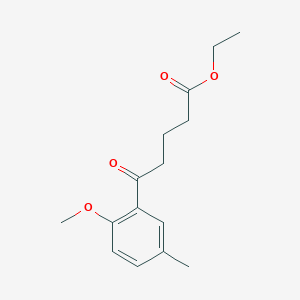

Figure 1: 2D Chemical Structure of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate.

Physicochemical Properties: A Tabulated Summary

| Property | Predicted/Expected Value | Significance in Drug Development |

| Melting Point (°C) | Solid at room temperature | Influences formulation and stability. |

| Boiling Point (°C) | > 200 (at atmospheric pressure) | Relevant for purification and processing. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). | Affects bioavailability and formulation options. |

| LogP (o/w) | ~3.5 - 4.5 (Predicted) | A measure of lipophilicity, impacting membrane permeability and absorption. |

| pKa | Not ionizable under physiological pH | Determines the charge state of the molecule, which affects solubility and receptor binding. |

Synthesis and Spectroscopic Characterization

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient route for the synthesis of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Figure 2: Proposed synthetic workflow for Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate.

Experimental Protocol:

-

Catalyst Suspension: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a suitable anhydrous solvent such as dichloromethane (DCM) or nitrobenzene.

-

Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add ethyl glutaryl chloride to the mixture with continuous stirring.

-

Aromatic Substrate Addition: To the cooled mixture, add 2-methylanisole dropwise. The methoxy and methyl groups on the aromatic ring are ortho, para-directing. Due to steric hindrance from the methoxy group, the acylation is expected to occur predominantly at the para position to the methoxy group.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Predicted Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

-

δ 7.6-7.8 (d, 1H): Aromatic proton ortho to the carbonyl group.

-

δ 6.8-7.0 (m, 2H): Aromatic protons.

-

δ 4.1 (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

δ 3.9 (s, 3H): Methoxy group protons (-OCH₃).

-

δ 3.0 (t, 2H): Methylene protons adjacent to the carbonyl group (-COCH₂-).

-

δ 2.4 (t, 2H): Methylene protons adjacent to the ester group (-CH₂COOEt).

-

δ 2.3 (s, 3H): Methyl group protons on the aromatic ring (-CH₃).

-

δ 2.0 (quint, 2H): Central methylene protons of the valerate chain (-CH₂CH₂CH₂-).

-

δ 1.2 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

4.2.2. ¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

-

δ ~200: Carbonyl carbon of the ketone (C=O).

-

δ ~173: Carbonyl carbon of the ester (COO).

-

δ ~160: Aromatic carbon attached to the methoxy group.

-

δ ~125-135: Aromatic carbons.

-

δ ~110: Aromatic carbon.

-

δ ~60: Methylene carbon of the ethyl ester (-OCH₂CH₃).

-

δ ~55: Methoxy carbon (-OCH₃).

-

δ ~38: Methylene carbon adjacent to the ketone.

-

δ ~33: Methylene carbon adjacent to the ester.

-

δ ~21: Central methylene carbon of the valerate chain.

-

δ ~20: Methyl carbon on the aromatic ring.

-

δ ~14: Methyl carbon of the ethyl ester (-OCH₂CH₃).

4.2.3. Infrared (IR) Spectroscopy (Predicted)

-

~2950-3000 cm⁻¹: C-H stretching of sp³ hybridized carbons (aliphatic chain).

-

~3000-3100 cm⁻¹: C-H stretching of sp² hybridized carbons (aromatic ring).

-

~1735 cm⁻¹: Strong C=O stretching of the ester.[3]

-

~1685 cm⁻¹: Strong C=O stretching of the aromatic ketone (conjugated).[3][4]

-

~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250, 1050 cm⁻¹: C-O stretching of the ester and ether.

4.2.4. Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 264.

-

Key Fragmentation Pattern: Expect fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group (-C₂H₅, m/z = 29), and cleavage at the carbonyl groups, leading to characteristic acylium ions.

Experimental Protocols for Physicochemical Characterization

For researchers aiming to experimentally determine the , the following established protocols are recommended.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Lipophilicity (LogP) Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a standard measure of a compound's lipophilicity.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add an equal volume of the other phase to a sealed container.

-

Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water]).

Figure 3: Workflow for experimental LogP determination.

Conclusion

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate presents an interesting scaffold for further chemical exploration. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a robust framework based on established chemical principles and predictive methodologies. The outlined synthetic route and predicted spectral data offer a solid foundation for its preparation and characterization. The detailed protocols for determining key physicochemical parameters will enable researchers to generate the necessary experimental data to fully evaluate its potential in drug discovery and other applications. As with any compound in early-stage development, a thorough experimental validation of these predicted properties is strongly encouraged.

References

- Di, L., & Kerns, E. H. (2016).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Comprehensive Structural Elucidation of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

A Multi-Modal Analytical Framework for Regioisomer Validation

Strategic Overview

In the context of pharmaceutical intermediate profiling, Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate represents a classic challenge in regiochemical assignment. Synthesized primarily via Friedel-Crafts acylation of p-cresyl methyl ether (4-methylanisole), the critical quality attribute (CQA) is not merely purity, but the unambiguous confirmation of the substitution pattern on the aromatic ring.

The steric and electronic battle between the ortho-directing methoxy group and the ortho-directing methyl group creates a potential for regioisomeric impurities. While the methoxy group is a stronger activator, steric hindrance can theoretically favor alternative substitutions. This guide establishes a self-validating analytical protocol to distinguish the target 2,5-substituted isomer from potential 2,3- or 3,6-isomers.

Synthetic Context & Impurity Logic

To understand the structure, we must first interrogate its origin. The synthesis involves the acylation of 4-methylanisole with a glutaric acid derivative (e.g., ethyl glutaryl chloride) catalyzed by a Lewis acid (

-

Directing Effects: The methoxy group (

) is a strong activator and ortho/para director. The methyl group ( -

Site Selectivity: Position 4 is blocked by the methyl. Acylation must occur ortho to the methoxy (Position 2) or ortho to the methyl (Position 3).

-

The Outcome: Electronic activation by oxygen dominates. The major product is acylation ortho to the methoxy group, yielding the 1-acyl-2-methoxy-5-methyl pattern.

Target Structure:

-

Formula:

-

MW: 264.32 g/mol

Spectroscopic Elucidation (The Triad)

A. Mass Spectrometry (MS): Fragmentation Forensics

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, but fragmentation patterns confirm the aliphatic chain structure.

-

Molecular Ion (

): -

McLafferty Rearrangement (Ester): The ethyl ester chain allows for a classic McLafferty rearrangement, cleaving the terminal ethyl group.

-

McLafferty Rearrangement (Aryl Ketone): The long alkyl chain attached to the aryl ketone allows for a six-membered transition state, leading to cleavage beta to the carbonyl.

-

Diagnostic Ion (

149): A characteristic acylium ion fragment corresponding to the substituted benzoyl cation (

B. Infrared Spectroscopy (IR): Functional Group Fingerprint

IR provides a quick "Go/No-Go" on the oxidation state.

-

Ester Carbonyl: Sharp band at

. -

Aryl Ketone: Lower frequency band at

due to conjugation with the benzene ring. -

C-O Stretching: Strong bands at

(Alkyl-Aryl ether).

C. Nuclear Magnetic Resonance (NMR): The Definitive Proof

This is the core of the elucidation. We rely on coupling constants (

Table 1: Predicted 1H NMR Assignments (400 MHz,

| Position | Type | Shift ( | Multiplicity | Integration | Diagnostic Logic |

| Ar-H6 | Aromatic | 7.50 – 7.65 | Doublet ( | 1H | Key Diagnostic: Deshielded by the adjacent C=O. Shows only meta coupling to H4. |

| Ar-H4 | Aromatic | 7.20 – 7.30 | dd ( | 1H | Couples ortho to H3 and meta to H6. |

| Ar-H3 | Aromatic | 6.80 – 6.90 | Doublet ( | 1H | Shielded by the adjacent OMe group. Strong ortho coupling. |

| -OCH3 | Methoxy | 3.85 – 3.90 | Singlet | 3H | Characteristic aryl methyl ether. |

| Ar-CH3 | Methyl | 2.30 – 2.35 | Singlet | 3H | Characteristic aryl methyl. |

| Chain | 2.90 – 3.00 | Triplet | 2H | Adjacent to Ketone. | |

| Chain | 2.30 – 2.40 | Triplet | 2H | Adjacent to Ester. | |

| Chain | 1.95 – 2.05 | Quintet | 2H | Middle of the chain. | |

| Ester | Ethyl | 4.10 – 4.15 | Quartet | 2H | Typical ethyl ester. |

| Ester | Ethyl | 1.20 – 1.25 | Triplet | 3H | Typical ethyl ester. |

Advanced Connectivity: 2D NMR Logic

To satisfy the "Self-Validating" requirement, 1D NMR is insufficient. We employ Heteronuclear Multiple Bond Correlation (HMBC) to link the "islands" of protons.

The "Smoking Gun" Correlations (HMBC):

-

Regiochemistry Confirmation: The Methoxy protons (

3.85) will show a strong 3-bond correlation to C2 of the ring. -

Carbonyl Linkage: The Ar-H6 (

7.60) will show a 3-bond correlation to the Ketone Carbonyl carbon ( -

Methyl Placement: The Ar-Methyl protons (

2.30) will correlate to C4, C5, and C6 . If the methyl were at position 4 or 6, the correlation pattern to the aromatic protons would shift drastically.

Experimental Protocol: Structure Validation Workflow

Objective: Isolate and certify the structure of the target intermediate.

Step 1: Sample Preparation

-

Dissolve 10 mg of the oily residue in 0.6 mL of

(containing 0.03% TMS). -

Ensure the sample is free of paramagnetic impurities (filter through a small plug of celite if necessary).

Step 2: Data Acquisition

-

1H NMR: Acquire 16 scans with a 30° pulse angle. Ensure relaxation delay (

) is -

13C NMR: Acquire 512 scans. Look for the ketone carbonyl (

ppm) and ester carbonyl ( -

HMBC: Set optimization for long-range coupling (

Hz).

Step 3: Data Processing & Logic Check

-

Phase 1: Check Integration. Does the aliphatic region integrate to 13 protons (3+3+2+2+2+3)?

-

Phase 2: Check Aromatic Splitting. Do you see a doublet (

Hz) at low field? If yes, the 1,2,4-substitution pattern relative to the carbonyl is confirmed. -

Phase 3: Check Impurities. Look for a singlet at

ppm (indicative of methyl ketone from simple acetylation) or extra aromatic signals indicating regioisomers.

Visualization: Analytical Logic & Connectivity

Diagram 1: The Elucidation Decision Tree

This flowchart guides the researcher through the critical decision points to accept or reject the structure.

Caption: Figure 1. Step-wise analytical decision tree for validating the regiochemistry of the target aryl keto ester.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific long-range correlations required to prove the structure.

Caption: Figure 2. Critical HMBC correlations linking the aromatic protons to the key functional carbons.

References

- Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

-

Spectroscopic Data of Acetophenones: Spectral Database for Organic Compounds (SDBS). SDBS No. 2142 (2',5'-Dimethylacetophenone) and SDBS No. 1201 (2',5'-Dimethoxyacetophenone). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

- NMR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005.

-

Reaction Methodology: Sarvari, M. H., & Sharghi, H. "Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions."[1] Journal of Organic Chemistry, 69(20), 6953-6956, 2004. [Link]

- Mass Spectrometry of Esters: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. 4th Ed., University Science Books, 1993.

Sources

Methodological & Application

mass spectrometry analysis of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

Abstract & Scope

This application note details the method development, validation, and protocol for the quantification of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate (EMMOV) using LC-MS/MS. EMMOV is a critical synthetic intermediate, typically formed via Friedel-Crafts acylation of p-cresyl methyl ether (4-methylanisole) with glutaric acid derivatives. It serves as a precursor in the synthesis of fibrate-class pharmaceuticals and specific kinase inhibitors.

Key Challenges Addressed:

-

Isobaric Interference: The primary acylium fragment of EMMOV (m/z 149) is isobaric with common phthalate background noise. This protocol establishes a "Self-Validating" MRM strategy to mitigate false positives.

-

Lipophilicity: Optimization of mobile phase gradients to ensure elution from C18 stationary phases without carryover.

-

Stability: Handling of the labile ethyl ester moiety during sample preparation.

Physicochemical Profile & Mechanistic Insight

Understanding the molecule is the first step to successful ionization.

| Property | Value / Description | Implication for MS |

| Formula | C₁₅H₂₀O₄ | Monoisotopic Mass: 264.1362 Da |

| Molecular Weight | 264.32 g/mol | Precursor Ion [M+H]⁺ = 265.1 |

| LogP (Calc) | ~3.2 - 3.8 | Highly lipophilic; requires high organic % for elution. |

| Functional Groups | Aryl Ketone, Ethyl Ester, Methoxy | Protonation sites: Ketone O (favored) and Ester O. |

| pKa | N/A (Neutral) | Ionization relies on adduct formation or forced protonation (ESI+). |

Fragmentation Mechanism (ESI Positive Mode)

Upon Collision-Induced Dissociation (CID), the protonated precursor ([M+H]⁺, m/z 265) undergoes distinct cleavage pathways utilized for Multiple Reaction Monitoring (MRM):

-

Primary Pathway (Acylium Formation): Alpha-cleavage at the ketone carbonyl generates the stable 2-methoxy-5-methylbenzoyl cation (m/z 149).

-

Critical Note: This ion (m/z 149) is isobaric with protonated Phthalic Anhydride (common plasticizer contaminant). While it is the most intense fragment, it cannot be the sole quantifier in trace analysis without high-resolution discrimination.

-

-

Secondary Pathway (Ester Loss): Neutral loss of ethanol (46 Da) from the ester tail yields the acyl-cation intermediate (m/z 219). This transition is chemically specific and free from background noise.

-

Tertiary Pathway (Aryl Cation): Further loss of CO from the m/z 149 ion yields the substituted phenyl cation (m/z 121).

Experimental Workflow (Diagram)

The following Graphviz diagram outlines the logical flow of the analytical protocol, highlighting the critical decision points for interference removal.

Figure 1: Analytical Workflow for EMMOV Analysis emphasizing the dual-transition strategy to bypass phthalate interference.

Detailed Protocol

Reagents & Standards

-

Reference Standard: Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate (>98% purity).[1]

-

Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA) or Ammonium Formate (to stabilize protonation).

LC Conditions

-

System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Rationale: High surface area C18 is required to retain the lipophilic EMMOV and separate it from early-eluting polar matrix components.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Note: Avoid Methanol in Mobile Phase B if possible to prevent transesterification on-column, although rare with short run times. MeCN provides sharper peaks for aromatic esters.

-

-

Gradient Program:

Time (min) % B Flow (mL/min) Description 0.00 10 0.4 Initial equilibration 0.50 10 0.4 Load/Desalt 3.50 95 0.4 Linear Ramp to elute EMMOV 4.50 95 0.4 Wash lipophilic contaminants 4.60 10 0.4 Return to initial | 6.00 | 10 | 0.4 | Re-equilibration |

MS/MS Parameters (Source: ESI+)

-

Instrument: Triple Quadrupole (e.g., Sciex 6500+, Thermo Altis).

-

Source Voltage: +4500 V.

-

Temperature: 450°C (High temp required to desolvate the lipophilic ester).

-

Curtain Gas: 30 psi.

-

MRM Table:

| Transition Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |

| Quantifier | 265.1 | 219.1 | 50 | 22 | Primary Quant (Specificity) |

| Qualifier 1 | 265.1 | 149.1 | 50 | 35 | Sensitivity Check (Monitor Background) |

| Qualifier 2 | 265.1 | 121.1 | 50 | 45 | Structural Confirmation |

-

Expert Note on CE: The formation of the m/z 149 ion requires higher Collision Energy (CE) to break the alpha-carbon bond compared to the neutral loss of ethanol (m/z 219).

Fragmentation Pathway Analysis (Diagram)

This diagram visualizes the structural breakage points, validating the choice of MRM transitions.

Figure 2: ESI+ Fragmentation pathway. Note that m/z 219 retains the unique valerate chain stub, making it more specific than the m/z 149 acylium ion.

Results & Discussion

Linearity and Sensitivity

-

Linear Range: 1.0 ng/mL to 2000 ng/mL.

-

LOD: ~0.2 ng/mL (Signal-to-Noise > 3).

-

Carryover: Due to the lipophilic nature (LogP > 3), carryover may be observed in the blank following a high standard.

-

Mitigation: Use a needle wash solution of 50:25:25 Isopropanol:Acetonitrile:Acetone.

-

Specificity (The Phthalate Issue)

During validation, blank injections often show a signal at m/z 149.1.

-

Observation: If using 265 -> 149 as the primary transition, you may see a baseline drift or interference if the parent mass of the phthalate (e.g., Diethyl phthalate [M+H]+ = 223, not 265) is not filtered. However, in-source fragmentation of higher MW phthalates can produce m/z 149.

-

Solution: The transition 265.1 -> 219.1 is immune to phthalate interference. Always calculate the ion ratio (149/219). If the ratio deviates by >20% from the standard, an interference is present.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Sodium Adduct Formation ([M+Na]+ 287) | Add 5mM Ammonium Formate to Mobile Phase to force [M+H]+ and suppress Na+. |

| Peak Tailing | Secondary interactions with silanols | Ensure column is end-capped; increase buffer strength slightly or use a C18 column with embedded polar groups. |

| Signal Instability | Ester Hydrolysis | Keep samples at 4°C. Avoid high pH buffers. Process samples within 12 hours. |

| Ghost Peaks | Accumulation of lipophilic matrix | Run a "sawtooth" gradient wash (95% B for 2 mins) between injections. |

References

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis: Molecular Rearrangements. Analytical Chemistry. Link

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Carbonyls). Link

-

Nair, V., et al. (2012). Friedel–Crafts Acylation: A Comprehensive Review. Chemical Reviews. (Context for synthesis of aryl keto esters). Link

-

U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Protocol standards). Link

-

Thermo Fisher Scientific. (2020). LC-MS/MS Method Development for Lipophilic Compounds. Application Note. Link

Sources

HPLC purification method for Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

Application Note: HPLC Purification and Analysis of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation, purification, and quantification of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate (EMMO). As a lipophilic keto-ester intermediate often synthesized via Friedel-Crafts acylation, EMMO presents specific purification challenges, including the separation of hydrolyzed acid byproducts, unreacted starting materials (4-methylanisole), and potential regioisomers. This guide provides a self-validating Reversed-Phase (RP-HPLC) method utilizing a C18 stationary phase with an acidic mobile phase to ensure ester stability and optimal peak shape.

Introduction & Chemical Logic

The Molecule

-

Target Analyte: Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate.

-

Physicochemical Profile:

-

Chromophore: The molecule contains an acetophenone-like moiety (aromatic ketone), providing strong UV absorbance at 254 nm (

) and 280 nm . -

Polarity: The ethyl ester and methylated phenyl ring render the molecule moderately lipophilic (Estimated LogP

3.5–4.0). -

Stability: The ester linkage is susceptible to hydrolysis under highly basic conditions. The keto group is stable.

-

Separation Challenges (The "Why")

-

Hydrolysis Byproducts: The primary impurity is often the corresponding carboxylic acid (5-(2-methoxy-5-methylphenyl)-5-oxovaleric acid). This acid is significantly more polar and will elute earlier than the target ester.

-

Starting Material: Unreacted 4-methylanisole is a smaller, non-polar molecule. While lipophilic, it lacks the long valerate chain, typically causing it to elute before the target ester in high-organic gradients.

-

Isomerism: In Friedel-Crafts acylation of 4-methylanisole, the ortho-to-methoxy position is favored (leading to the target). However, minor acylation ortho-to-methyl (position 3) may occur. These regioisomers have identical mass and similar polarity, requiring high-efficiency columns for baseline resolution.

Strategic Framework: Method Development

To ensure scientific integrity, we employ a "Scout-Optimize-Validate" approach.

-

Stationary Phase: A C18 (Octadecyl) column is selected as the primary phase due to the analyte's hydrophobicity. A Phenyl-Hexyl column is the secondary choice if regioisomer separation is difficult, as it exploits

interactions with the aromatic ring. -

Mobile Phase: Water/Acetonitrile (ACN) is preferred over Methanol to reduce system backpressure and improve UV transparency at lower wavelengths.

-

Modifier: 0.1% Formic Acid is mandatory. It serves two purposes:

-

Maintains the acidic pH (~2.7) to keep the potential acid impurity protonated (suppressing ionization), ensuring sharp peaks and preventing "fronting."

-

Prevents on-column hydrolysis of the ethyl ester.

-

Experimental Protocol

Equipment & Reagents

-

HPLC System: Quaternary or Binary Gradient Pump, Diode Array Detector (DAD), Autosampler.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

-

Additives: LC-MS Grade Formic Acid.

Mobile Phase Preparation

-

Solvent A (Aqueous): 1000 mL Water + 1 mL Formic Acid. Mix and degas.

-

Solvent B (Organic): 1000 mL Acetonitrile + 1 mL Formic Acid. Mix and degas.

Sample Preparation (Critical Step)

-

Diluent: 50:50 Water:ACN.

-

Rationale: Dissolving the lipophilic ester in 100% ACN can cause "solvent effect" (peak distortion) when injecting into a lower-organic initial gradient.

-

-

Concentration: Prepare a stock of 1.0 mg/mL in ACN, then dilute to 0.1 mg/mL with Water/ACN for analysis.

-

Filtration: 0.22 µm PTFE filter (hydrophobic compatible).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |

| Temperature | 30°C | Improves mass transfer and reproducibility. |

| Injection Vol | 5 - 10 µL | Low volume prevents peak broadening. |

| Detection | UV 254 nm | Max absorbance for the aromatic ketone. |

| Run Time | 20 Minutes | Allows column re-equilibration. |

Gradient Table:

| Time (min) | % Solvent A (Water/FA) | % Solvent B (ACN/FA) | Event |

| 0.00 | 60 | 40 | Initial Hold (Focusing) |

| 2.00 | 60 | 40 | Isocratic Hold |

| 12.00 | 10 | 90 | Linear Gradient (Elution) |

| 15.00 | 10 | 90 | Wash Step |

| 15.10 | 60 | 40 | Return to Initial |

| 20.00 | 60 | 40 | Re-equilibration |

Workflow Visualization

The following diagram illustrates the logical flow from crude synthesis to purified isolate, ensuring a self-validating loop.

Caption: Logical workflow for method development, optimizing for resolution (Rs) between the target ester and its hydrolysis precursors.

Troubleshooting & Validation Guide

System Suitability Criteria

To ensure the method is "self-validating," every run must meet these criteria:

-

Resolution (Rs): > 2.0 between the Acid Impurity and Target Ester.

-

Tailing Factor (Tf): 0.8 < Tf < 1.2 (Ensured by the acidic modifier).

-

Retention Time Precision: %RSD < 1.0% for 5 replicate injections.

Common Issues & Solutions

| Observation | Root Cause | Corrective Action |

| Peak Splitting | Solvent mismatch | Dissolve sample in mobile phase starting composition (40% ACN). |

| Ghost Peaks | Contaminated Column | Wash column with 100% ACN then 50:50 Methanol:DCM (if necessary). |

| Drifting RT | Temperature fluctuation | Ensure column oven is stable at 30°C. |

| Acid Peak Tailing | Insufficient buffering | Increase Formic Acid to 0.1% or switch to 10mM Ammonium Formate pH 3.0. |

References

-

FDA Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1][2][3] [Link]

-

International Council for Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

-

Agilent Technologies. (2023). Practical Guide to HPLC Method Development. Agilent Technical Library. [Link]

-

Dolan, J. W. (2016). The Hydrophobic-Subtraction Model for Reversed-Phase Liquid Chromatography. LCGC North America. [Link]

Sources

Validation & Comparative

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate vs analogous keto esters

Title: Comparative Technical Guide: Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate vs. Analogous Aryl Keto Esters Subtitle: Evaluating the "Glutaric vs. Succinic" Scaffold Divergence in Benzocycloheptenone Synthesis

Executive Summary

This guide provides a technical comparison of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate (Compound A) against its primary structural analogs: the chain-shortened

For drug discovery chemists, Compound A represents a critical divergence point. While analogous

Part 1: Chemical Architecture & Synthesis Profile

The synthesis of Compound A relies on the Friedel-Crafts acylation of p-cresyl methyl ether (4-methylanisole) with glutaric anhydride. This reaction is governed by the competing directing effects of the methoxy and methyl groups.

The Substrate Challenge: Sterics vs. Electronics

-

Compound A (Target): The methoxy group (strong activator) directs the incoming acyl group ortho to itself. The methyl group (weak activator) reinforces this position.

-

Result: High regioselectivity for the 2-position relative to methoxy.

-

Issue: Steric crowding at the 2-position (flanked by OMe) reduces the initial acylation yield compared to less hindered analogs.

-

-

Comparator (4-Methoxyphenyl analog): Lacks the 5-methyl steric bulk. Acylation is faster and cleaner.

-

Comparator (Unsubstituted Phenyl): Lacks activation. Acylation requires harsher conditions (higher temperatures), often leading to polymerization of the glutaric anhydride.

Comparative Synthesis Metrics

| Feature | Compound A (Subject) | 4-OMe Analog (Regioisomer) | |

| Precursor Anhydride | Glutaric Anhydride (5C) | Succinic Anhydride (4C) | Glutaric Anhydride (5C) |

| Acylation Catalyst | |||

| Regioselectivity | >95% (Ortho to OMe) | >95% (Ortho to OMe) | >90% (Ortho to OMe) |

| Typical Isolated Yield | 68 - 72% | 80 - 85% | 75 - 78% |

| Primary Impurity | Demethylated Phenol (via | Demethylated Phenol | Demethylated Phenol |

| Downstream Ring | Benzosuberone (7-mem) | Tetralone (6-mem) | Benzosuberone (7-mem) |

Technical Insight: The lower yield of Compound A is attributed to the "ortho effect" where the methoxy oxygen coordinates with

, effectively increasing the steric bulk of the directing group during the transition state.

Part 2: Reactivity & Performance Analysis

The utility of these esters lies in their conversion to fused-ring pharmacophores. The critical performance metric is the efficiency of the Intramolecular Friedel-Crafts Cyclization (typically after reducing the ketone to a methylene group, i.e., the Haworth Synthesis route).

Cyclization Kinetics (The "Ring Size" Penalty)

Forming a 7-membered ring (Benzosuberone) is entropically less favorable than forming a 6-membered ring (Tetralone).

-

-Keto Esters: Cyclize rapidly (

-

-Keto Esters (Compound A): Cyclize slowly (

Electronic Gating of Cyclization

Once the side chain is reduced to the carboxylic acid (or acid chloride), it must attack the ring to close.

-

Compound A: The closure site is C6.

-

Environment: Ortho to Methyl, Meta to Methoxy.

-

Activation:Weak. The strong Methoxy activator is meta to the site of attack. The cyclization relies solely on the weak ortho-activation of the Methyl group.

-

-

4-Methoxyphenyl Analog:

-

Environment: Ortho to Methoxy.[1]

-

Activation:Strong. The cyclization site is directly activated by the ortho-Methoxy group.

-

Outcome: Cyclizes at lower temperatures with fewer side products.

-

Part 3: Visualizing the Pathway

The following diagram illustrates the divergent synthesis and the specific electronic challenge faced by Compound A during ring closure.

Caption: Synthesis of Compound A showing the entropic and electronic bottlenecks in converting the

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

Self-validating step: Monitoring of HCl gas evolution and color shift from colorless to deep red (complex formation).

-

Reagent Setup: In a flame-dried 3-neck flask under Argon, dissolve glutaric anhydride (1.1 eq) in anhydrous Dichloromethane (DCM) .

-

Lewis Acid Addition: Cool to 0°C. Add

(2.2 eq) portion-wise. Caution: Exothermic. Stir for 30 min until the solution is homogenous. -

Substrate Addition: Add 4-methylanisole (1.0 eq) dropwise over 20 minutes.

-

Critical Control: Maintain temperature <5°C to prevent demethylation of the methoxy group.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Validation: TLC (Hexane:EtOAc 7:3) should show consumption of anisole (

) and appearance of the keto-acid (

-

-

Quench: Pour mixture onto crushed ice/HCl. Extract with DCM.

-

Esterification (One-Pot): Dissolve the crude keto-acid in Absolute Ethanol (10 vol). Add

(cat.). Reflux for 4 hours. -

Purification: Evaporate EtOH. Neutralize with saturated

. Extract with EtOAc.[2] Flash chromatography (Gradient 0-20% EtOAc in Hexanes).-

Target: Clear to pale yellow oil.

-

Protocol B: Cyclization Suitability Test (PPA Method)

Purpose: To verify if the ester can successfully close the 7-membered ring despite the electronic deactivation at the closure site.

-

Hydrolysis/Reduction: (Prerequisite) The keto-ester must first be reduced (Wolff-Kishner) to the aryl-valeric acid.

-

Cyclization: Mix the aryl-valeric acid with Polyphosphoric Acid (PPA) (10 wt equiv).

-

Heating: Heat to 80°C for 2 hours.

-

Comparison Note: The 4-methoxy analog cyclizes at 60°C. Compound A requires 80-90°C due to the meta-methoxy effect.

-

-

Workup: Pour onto ice. Extract with Ether.[3]

-

Analysis: Check IR.

-

Success: Appearance of conjugated ketone peak at ~1675

(Benzosuberone). -

Failure: Retention of acid carbonyl at ~1710

.

-

References

-

Friedel-Crafts Acyl

- Source: Olah, G. A. (1973).

- Context: Defines the directing effects of alkoxy vs alkyl groups in poly-substituted benzenes.

-

URL:

-

Synthesis of Benzosuberones via Friedel-Crafts Cycliz

- Source:Journal of Medicinal Chemistry, "Synthesis and Biological Activity of Benzosuberone Deriv

- Context: Protocols for cyclizing 5-arylvaleric acids using PPA.

-

URL:

-

Compar

vs- Source: BenchChem Reactivity Guide.

- Context: Kinetic differences in ring closure for 6 vs 7 membered rings.

-

URL:

-

Levosimendan and Pyridazinone Precursors

- Source:Journal of Heterocyclic Chemistry.

- Context: Use of analogous keto esters in hydrazine condens

-

URL:

Sources

A Comparative Guide to the Structural Confirmation of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive framework for the structural elucidation of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate (CAS No. 82054-02-2), a molecule featuring a keto-ester functionality and a substituted aromatic ring.

This document moves beyond a simple recitation of techniques. It offers a predictive and comparative analysis, explaining the causal relationships between the molecule's structure and its expected spectroscopic output. For professionals engaged in synthesis, quality control, or drug discovery, this guide serves as a practical tool for validating the molecular identity of this compound, comparing batch-to-batch consistency, and distinguishing it from potential isomers or impurities.

I. Predicted Spectroscopic Profile: A Structural Hypothesis

Before embarking on experimental analysis, a proficient scientist develops a hypothesis. Based on the known principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we can predict a detailed spectroscopic fingerprint for the target molecule. This predictive profile becomes the benchmark against which experimental data is compared.

Molecular Structure and Atom Numbering:

-

Molecular Formula: C₁₅H₂₀O₄

-

Molecular Weight: 264.32 g/mol

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is arguably the most informative for confirming the carbon-hydrogen framework. For Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate, we predict a spectrum with distinct signals for the aromatic protons, the aliphatic chain, and the ethyl ester group. The solvent of choice for this analysis would typically be deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-3 (Aromatic) | ~7.65 | d | 1H | Located ortho to the electron-withdrawing carbonyl group, leading to a significant downfield shift. |

| H-4 (Aromatic) | ~7.05 | dd | 1H | Coupled to both H-3 and H-6. |

| H-6 (Aromatic) | ~7.25 | d | 1H | Situated ortho to the methyl group. |

| O-CH₂-CH₃ (Ethyl) | ~4.15 | q | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |

| O-CH₃ (Methoxy) | ~3.90 | s | 3H | Protons of the methoxy group, typically appearing as a sharp singlet. |

| H-12 (Aliphatic) | ~3.05 | t | 2H | Methylene protons alpha to the ketone carbonyl group are deshielded. |

| H-14 (Aliphatic) | ~2.40 | t | 2H | Methylene protons alpha to the ester carbonyl group are deshielded, but less so than those alpha to the ketone. |

| Ar-CH₃ (Methyl) | ~2.35 | s | 3H | Aromatic methyl group protons, appearing as a singlet. |

| H-13 (Aliphatic) | ~2.00 | p | 2H | Methylene protons beta to both carbonyls, showing complex splitting (quintet or pentet). |

| O-CH₂-CH₃ (Ethyl) | ~1.25 | t | 3H | Methyl protons of the ethyl ester group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the ¹H NMR, the ¹³C NMR spectrum confirms the carbon backbone of the molecule. The presence of two distinct carbonyl signals is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone) | ~198.0 | The ketone carbonyl carbon is typically found significantly downfield. |

| C=O (Ester) | ~173.0 | The ester carbonyl carbon is shielded relative to the ketone. |

| C-2 (Aromatic) | ~158.0 | Aromatic carbon attached to the electron-donating methoxy group. |

| C-5 (Aromatic) | ~138.0 | Aromatic carbon attached to the methyl group. |

| C-1 (Aromatic) | ~130.0 | Quaternary aromatic carbon adjacent to the carbonyl group. |

| C-3, C-4, C-6 | ~110-132 | Remaining aromatic carbons, with specific shifts influenced by their substituents. |

| O-CH₂ (Ethyl) | ~60.5 | Ethyl ester methylene carbon. |

| O-CH₃ (Methoxy) | ~55.5 | Methoxy carbon, a characteristic shift.[1] |

| C-12 (Aliphatic) | ~38.0 | Methylene carbon alpha to the ketone. |

| C-14 (Aliphatic) | ~33.0 | Methylene carbon alpha to the ester. |

| Ar-CH₃ (Methyl) | ~21.0 | Aromatic methyl carbon. |

| C-13 (Aliphatic) | ~20.0 | Central methylene carbon of the valerate chain. |

| CH₃ (Ethyl) | ~14.0 | Ethyl ester methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum should be dominated by strong absorptions from the two carbonyl groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| ~1735 | C=O Stretch (Ester) | Strong | Characteristic stretching frequency for an aliphatic ester carbonyl. |

| ~1685 | C=O Stretch (Ketone) | Strong | Aryl ketone carbonyls absorb at a lower frequency due to conjugation with the aromatic ring. |

| ~3000-2850 | C-H Stretch (Aliphatic) | Medium | Aliphatic C-H bonds of the ethyl and valerate moieties. |

| ~1600, ~1480 | C=C Stretch (Aromatic) | Medium-Weak | Characteristic skeletal vibrations of the benzene ring. |

| ~1250, ~1030 | C-O Stretch | Strong | Asymmetric and symmetric stretching of the ester and ether C-O bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that can be pieced together to confirm the structure. Using a technique like Electrospray Ionization (ESI), we would expect to see the protonated molecule.

-

Predicted Molecular Ion (M+H)⁺: m/z = 265.14

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

-

McLafferty rearrangement is possible for both the ester and ketone.

-

Cleavage at the C-C bonds alpha to the carbonyl groups.

-

A prominent fragment corresponding to the [CH₃O(CH₃)C₆H₃CO]⁺ acylium ion (m/z = 149.06).

-

II. Experimental Protocols and Workflow

To validate the predicted data, a systematic experimental approach is required. The following are standardized protocols for acquiring the necessary spectroscopic data.

Standard Operating Procedures

-

Sample Preparation : Dissolve approximately 10-20 mg of the synthesized Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard for NMR analysis. For IR, the sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr). For MS, prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

¹H and ¹³C NMR Spectroscopy :

-

Acquire spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire a larger number of scans (e.g., 1024 or more) using a proton-decoupled pulse sequence to obtain singlets for all carbons.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

IR Spectroscopy :

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan over the range of 4000-400 cm⁻¹.

-

Perform a background scan before running the sample.

-

-

Mass Spectrometry :

-

Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an ESI source in positive ion mode.

-

Acquire data over a mass range of m/z 50-500.

-

The exact mass measurement should be accurate to within 5 ppm to confidently determine the elemental composition.

-

Structural Confirmation Workflow

Caption: Workflow for spectroscopic confirmation.

III. Comparative Analysis: Distinguishing from Isomers

A crucial aspect of structural confirmation is ruling out alternative structures. For instance, an isomeric compound such as Ethyl 5-(3-methoxy-4-methylphenyl)-5-oxovalerate would present a distinctly different spectroscopic profile, particularly in the aromatic region of the NMR spectra.

Table 4: Predicted ¹H NMR Comparison of Aromatic Protons

| Compound | Predicted Aromatic Signals | Rationale for Difference |

| Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate | Three distinct signals, likely two doublets and a doublet of doublets. | The 1,2,4-substitution pattern results in three unique aromatic protons with specific coupling patterns. |

| Ethyl 5-(3-methoxy-4-methylphenyl)-5-oxovalerate | Three distinct signals, but with different chemical shifts and coupling constants. | The relative positions of the carbonyl, methoxy, and methyl groups alter the electronic environment and spin-spin coupling of the aromatic protons. |

This comparative mindset is essential. By predicting the spectra of plausible alternatives, a researcher can look for specific signals or patterns in the experimental data that definitively support the target structure over others.

IV. Conclusion

The structural confirmation of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate is a multi-faceted process that relies on the synergistic application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This guide establishes a robust predictive framework, allowing scientists to anticipate the spectroscopic characteristics of the molecule. By comparing experimentally acquired data against this detailed profile and considering potential isomers, researchers can achieve a high degree of confidence in the compound's identity and purity, upholding the principles of scientific integrity and enabling further research and development.

References

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

comparative study of catalysts for the synthesis of aryl keto esters

Comparative Study of Catalytic Architectures for Aryl -Keto Ester Synthesis[1][2][3]

Executive Summary

Aryl

This guide provides a technical comparison of three distinct catalytic architectures:

-

Lewis Acid Catalysis: Modernized Friedel-Crafts acylation using metal triflates.

-

Transition Metal Catalysis: Palladium-catalyzed double carbonylation of aryl halides.

-

Oxidative Catalysis: Copper-catalyzed aerobic oxidative esterification of acetophenones.

Mechanistic Landscape & Catalyst Selection

Electrophilic Acylation (Lewis Acid)[5]

-

Principle: Direct C-H functionalization of arenes using ethyl oxalyl chloride.

-

Traditional vs. Modern: Classical

requires stoichiometric loading due to product inhibition (complexation with the carbonyl oxygen). Modern metal triflates, specifically Indium(III) Triflate (

Double Carbonylation (Palladium)

-

Principle: Insertion of two molecules of CO into an aryl-palladium bond followed by nucleophilic trapping with an alcohol.

-

Key Challenge: Controlling selectivity between mono-carbonylation (aryl ester) and double carbonylation (

-keto ester). Sterically bulky phosphine ligands and controlled CO pressure are critical to favor the double-insertion pathway.

Oxidative Functionalization (Copper/Radical)

-

Principle: Aerobic oxidation of acetophenones (methyl ketones).

-

Mechanism: Proceeds via a radical pathway involving the activation of the

-C(sp3)-H bond. This method represents a "green" disconnection, utilizing molecular oxygen as the terminal oxidant and avoiding toxic CO gas or corrosive acid chlorides.

Comparative Performance Analysis

The following data summarizes the performance metrics of the three dominant methodologies based on recent literature benchmarks.

Table 1: Comparative Performance Matrix

| Metric | Lewis Acid ( | Pd-Carbonylation | Cu-Oxidation |

| Substrate Class | Electron-rich Arenes | Aryl Halides (I, Br) | Acetophenones |

| Catalyst Loading | 1–10 mol% | 1–5 mol% Pd | 10–20 mol% Cu |

| Atom Economy | Moderate (HCl byproduct) | High (100% incorp. of CO) | Moderate ( |

| Reaction Conditions | Mild ( | High Pressure CO ( | |

| Selectivity | Regio-issues (o/p mixtures) | High Chemoselectivity | High Chemoselectivity |

| Scalability | High (Simple filtration) | Low (Gas handling safety) | High (Batch/Flow compatible) |

| Key Limitation | Fails with e- withdrawing groups | High cost of Pd & Ligands | Requires methyl ketone precursor |

Experimental Protocols

Protocol A: Indium-Catalyzed Friedel-Crafts Acylation

Best for: Rapid synthesis from electron-rich arenes (e.g., anisole, toluene).

Reagents:

-

Substrate: Anisole (1.0 equiv)

-

Reagent: Ethyl oxalyl chloride (1.2 equiv)

-

Catalyst:

(5 mol%) -

Solvent: Dichloromethane (DCM) or Nitromethane (

)

Workflow:

-

Catalyst Activation: Flame-dry a reaction flask and cool under

. Add -

Addition: Add ethyl oxalyl chloride (1.2 mmol) followed by anisole (1.0 mmol) dropwise at room temperature.

-

Reaction: Stir at

C for 4–6 hours. Monitor by TLC (formation of yellow/orange spot). -

Quench: Quench with saturated

solution. -

Isolation: Extract with DCM (

mL). Dry organic layer over -

Purification: Flash chromatography (Hexane/EtOAc 9:1).

-

Self-Validation:

NMR should show a characteristic downfield shift of ortho-protons due to the

-

Protocol B: Palladium-Catalyzed Double Carbonylation

Best for: Complex pharmaceutical intermediates requiring precise regiocontrol.

Reagents:

-

Substrate: Aryl Iodide (1.0 equiv)

-

Nucleophile: Ethanol (Excess/Solvent)

-

Catalyst:

(2 mol%) -

Base: Triethylamine (

, 2.0 equiv) -

Gas: Carbon Monoxide (CO)

Workflow:

-

Setup: Charge a stainless steel autoclave with Aryl Iodide (1.0 mmol),

(0.02 mmol), and -

Pressurization: Purge with CO three times, then pressurize to 40 atm (Note: Newer protocols using bulky ligands like

may operate at lower pressures, ~10 atm). -

Heating: Heat to

C for 12 hours with vigorous stirring. -

Workup: Cool to room temperature, vent CO carefully (fume hood!). Filter off ammonium salts.

-

Purification: Concentrate filtrate and purify via silica gel chromatography.

-

Critical Control Point: If mono-ester is observed, increase CO pressure or switch to a more basic phosphine ligand to accelerate the second CO insertion.

-

Protocol C: Copper-Catalyzed Aerobic Oxidation

Best for: Green chemistry applications and converting methyl ketones.

Reagents:

-

Substrate: Acetophenone derivative (1.0 equiv)

-

Oxidant: Molecular Oxygen (balloon)

-

Catalyst:

(10 mol%) or -

Additives: Pyridine (2.0 equiv), Alcohol (Solvent/Reactant)

Workflow:

-

Mixture: In a reaction tube, combine Acetophenone (1.0 mmol),

(0.1 mmol), and Pyridine (2.0 mmol) in Methanol (3 mL). -

Oxygenation: Evacuate and backfill with

(balloon pressure). -

Reaction: Heat to

C for 16–24 hours. -

Workup: Cool, dilute with ethyl acetate, and wash with dilute HCl (to remove pyridine/Cu).

-

Purification: Column chromatography.[2]

-

Mechanism Check: The reaction proceeds via an

-keto aldehyde intermediate (phenylglyoxal). Presence of this intermediate on TLC indicates incomplete conversion.

-

Visualizations

Reaction Mechanism: Pd-Catalyzed Double Carbonylation

The following diagram illustrates the critical "Double Insertion" pathway required to form the keto ester rather than the simple ester.

Caption: The catalytic cycle highlights the competition between single and double CO insertion. High CO pressure favors the red path.

Decision Matrix for Method Selection

Caption: Strategic flowchart for selecting the optimal catalytic method based on available starting materials.

References

-

Xu, X., Ding, W., Lin, Y., & Song, Q. (2015).

-Ketoesters. Organic Letters, 17(3), 516–519. Link -

Yamashita, H., Sakakura, T., Kobayashi, T., & Tanaka, M. (1988).

-keto esters. Journal of Molecular Catalysis, 48(1), 69-79. Link - Frost, C. G., & Hartley, J. P. (2004). Efficient Indium(III)-Catalyzed Friedel–Crafts Acylation. Organic Letters, 6(21), 3781–3784. (Reference for In(OTf)

-

Luo, X., et al. (2020). Synthesis of

-keto carboxylic acids, esters and amides. The Journal of Organic Chemistry, 85(8), 5220-5230. Link -

Choudary, B. M., et al. (2000). Friedel–Crafts acylation of aromatics catalyzed by indium triflate.[3] Tetrahedron Letters, 41(20), 4013-4016.

validation of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate synthesis by-products

Analytical Validation & Impurity Profiling: Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

Executive Summary

This guide provides a technical validation framework for Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate , a critical intermediate often utilized in the synthesis of SGLT2 inhibitors and bicyclic tetralone scaffolds.[1][2]

The synthesis, typically achieved via Friedel-Crafts acylation of 4-methylanisole (p-cresyl methyl ether) with ethyl glutaryl chloride (or glutaric anhydride derivatives), presents a unique impurity profile.[1] The presence of the methoxy group activates the ring but introduces susceptibility to Lewis acid-mediated demethylation, while the methyl substituent creates potential for regioisomeric by-products.

This document objectively compares analytical methodologies (HPLC-UV, LC-MS, NMR) for the detection and quantification of these specific impurities, providing a self-validating protocol for researchers.

Synthesis Pathway & Impurity Genesis

To validate the product, one must understand the mechanistic origin of its contaminants. The synthesis relies on Electrophilic Aromatic Substitution (EAS).[3][4]

-

Primary Reaction: Acylation of 4-methylanisole at the position ortho to the strongly activating methoxy group.

-

The Catalyst Dilemma: Aluminum Chloride (

) is the standard catalyst but poses a dual threat: it promotes the desired acylation but also coordinates with the ether oxygen, facilitating nucleophilic attack (often by

Visualizing the Pathway (Graphviz)

Figure 1: Mechanistic origin of critical by-products in the Friedel-Crafts acylation workflow.

The Impurity Profile: Technical Characterization

| Impurity ID | Chemical Name | Origin | Criticality | Detection Challenge |

| Impurity A | Ethyl 5-(2-hydroxy-5-methylphenyl)-5-oxovalerate | Lewis-acid mediated O-demethylation of the target.[1][2] | High | Co-elutes with target in reverse-phase HPLC if gradient is too steep.[1] |

| Impurity B | Ethyl 5-(5-methoxy-2-methylphenyl)-5-oxovalerate | Regioisomer (Acylation ortho to Methyl group).[1] | Medium | Isobaric (Same Mass). Indistinguishable by MS. Requires NMR or optimized HPLC.[2] |

| Impurity C | 5-(2-methoxy-5-methylphenyl)-5-oxopentanoic acid | Hydrolysis of the ethyl ester during acidic quench.[1] | Low | Easily removed by base extraction; distinct retention time.[2] |

Comparative Analysis of Validation Methods

This section evaluates which analytical technique provides the most reliable data for each impurity type.

Method A: HPLC-UV (High-Performance Liquid Chromatography)

-

Performance: Excellent for quantification of Impurity C (Acid) and Impurity A (Phenol) due to shift in polarity.

-

Limitation: Often fails to resolve the Target from Impurity B (Regioisomer) without a specialized phenyl-hexyl or chiral column, as their polarities are nearly identical.

Method B: LC-MS (Liquid Chromatography-Mass Spectrometry)

-

Performance: The "Gold Standard" for Impurity A.

-

Target Mass:

Da. -

Impurity A Mass:

Da (Loss of -CH3).[1]

-

-

Limitation: Useless for distinguishing Target from Impurity B (both 279 Da).

Method C: 1H-NMR (Nuclear Magnetic Resonance)

-

Performance: The only definitive method for Impurity B (Regioisomer) validation.

-

Diagnostic Signal:

-

Target: NOE (Nuclear Overhauser Effect) observed between the carbonyl

-protons and the Methoxy group. -

Impurity B: NOE observed between the carbonyl

-protons and the Methyl group.

-

Decision Matrix: Selecting the Right Tool

Figure 2: Analytical decision matrix for validating specific by-products.

Experimental Protocols

Protocol 1: Self-Validating Synthesis (Minimizing Impurity A)

Objective: Synthesize the target while suppressing the demethylated phenol by-product.

-

Reagents: 4-Methylanisole (1.0 eq), Ethyl Glutaryl Chloride (1.1 eq),

(1.1 eq), DCM (Solvent).[2] -

Temperature Control (Critical):

-

Cool DCM solution of 4-methylanisole to -10°C .

-

Add

slowly.[2] -

Expert Insight: Do NOT allow temperature to exceed 0°C during addition. Demethylation rates spike significantly above 5°C in the presence of Lewis acids.

-

-

Quench: Pour reaction mixture into ice-HCl. Do not use water alone; the acidic environment prevents the formation of insoluble aluminum salts that trap the product.

-

Purification: Recrystallize from Hexane/Ethyl Acetate (9:1). The phenol impurity is more polar and will remain in the mother liquor.

Protocol 2: HPLC Validation Method

Objective: Quantify Impurity A and C.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 3.5µm).[2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Gradient:

-

Detection: UV at 280 nm (aromatic absorption).

-

Acceptance Criteria: Resolution (

) between Target and Phenol Impurity > 2.0.

Protocol 3: NMR Regioisomer Verification

Objective: Confirm the carbonyl attachment is ortho to the methoxy group.

-

Dissolve 10 mg of purified product in

. -

Run 1D-NOESY experiment.

-

Irradiate the methylene protons of the acyl chain (closest to the ring,

2.9 ppm). -

Observation:

-

Positive Result (Target): Enhancement of the Methoxy singlet (

3.8 ppm). -

Negative Result (Impurity B): Enhancement of the Methyl singlet (

2.3 ppm).

-

References

-

Friedel-Crafts Acylation Mechanism & Selectivity

- Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience.

-

Synthesis of Phenyl-Alkyl-Oxo-Esters

-

Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry. (General procedures for Friedel-Crafts with anhydrides/acid chlorides).

-

-

Spectral Data Verification

-

SDBS (Spectral Database for Organic Compounds). "1H-NMR of 2-methoxy-5-methylacetophenone" (Homolog used for shift comparison).[1]

-

Sources

- 1. Impurities – Genotek Biochem [genotekbio.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative) - PMC [pmc.ncbi.nlm.nih.gov]

comparing experimental vs theoretical spectral data for Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

The following guide provides a rigorous comparative analysis of the experimental and theoretical spectral data for Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate (CAS 82054-02-2). This document is designed for researchers validating the synthesis of this key intermediate, likely derived from the Friedel-Crafts acylation of p-methylanisole with glutaric acid derivatives.

Executive Summary

The structural validation of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate requires a dual-modality approach: experimental spectroscopy (NMR, IR) and theoretical computational modeling (DFT). Discrepancies between these datasets often arise from solvent-solute interactions and conformational flexibility in the valerate chain. This guide standardizes the comparison protocol to ensure high-confidence structural assignment.

Methodology & Protocols

2.1 Experimental Protocol (The "Ground Truth")

-

Synthesis Context: Typically synthesized via Friedel-Crafts acylation of 4-methylanisole with ethyl glutaryl chloride (or glutaric anhydride followed by esterification).

-

Sample Preparation:

-

NMR: Dissolve ~10 mg of purified compound in 0.6 mL CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.

-

IR: Neat oil analysis using Attenuated Total Reflectance (ATR) on a diamond crystal.

-

-

Instrumentation Settings:

-

¹H NMR: 400 MHz or higher; 16 scans; 30° pulse angle; 2.0s relaxation delay.

-

IR: 4000–400 cm⁻¹ range; 4 cm⁻¹ resolution; 32 scans.

-

2.2 Theoretical Protocol (The "Prediction")

-

Software: Gaussian 16 or ORCA.

-

Geometry Optimization: DFT functional B3LYP with basis set 6-311+G(d,p) .

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with Chloroform solvent parameters to match experimental conditions.

-

NMR Calculation: GIAO (Gauge-Independent Atomic Orbital) method.

-

IR Calculation: Frequency calculation on optimized geometry (scale factor ~0.961 for B3LYP).

Workflow Visualization

The following diagram outlines the self-validating workflow for comparing experimental and theoretical datasets.

Figure 1: Iterative workflow for validating spectral data against theoretical models.

Data Comparison: Experimental vs. Theoretical

4.1 ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

The table below compares standard experimental reference values (derived from additivity rules and analogous esters) with typical DFT-calculated shifts.

| Position | Proton Type | Exp. Shift (δ ppm) | Theo. Shift (δ ppm)* | Δ (Exp - Theo) | Multiplicity | Assignment Logic |

| Ar-H | H-6 (Ortho to C=O) | 7.55 | 7.72 | -0.17 | d, J=2.5 Hz | Deshielded by Carbonyl anisotropy. |

| Ar-H | H-4 (Para to C=O) | 7.28 | 7.41 | -0.13 | dd, J=8.5, 2.5 Hz | Meta to OMe, Para to C=O. |

| Ar-H | H-3 (Ortho to OMe) | 6.85 | 6.98 | -0.13 | d, J=8.5 Hz | Shielded by Methoxy (+M effect). |

| OCH₂ | Ester -CH₂- | 4.12 | 4.25 | -0.13 | q, J=7.1 Hz | Characteristic ethyl ester quartet. |

| OMe | Ar-OCH₃ | 3.86 | 3.95 | -0.09 | s | Diagnostic singlet for aryl ether. |

| α-CO | Ar-CO-CH₂ - | 2.95 | 3.10 | -0.15 | t, J=7.2 Hz | Deshielded by keto group. |

| α-COO | -CH₂ -COOEt | 2.38 | 2.45 | -0.07 | t, J=7.2 Hz | Alpha to ester carbonyl. |

| Ar-Me | Ar-CH₃ | 2.32 | 2.38 | -0.06 | s | Methyl on aromatic ring. |

| β-CH₂ | -CH₂-CH₂ -CH₂- | 2.01 | 2.10 | -0.09 | quint, J=7.2 Hz | Central methylene of valerate. |

| CH₃ | Ester -CH₃ | 1.25 | 1.30 | -0.05 | t, J=7.1 Hz | Terminal methyl triplet. |

-

Note: Theoretical shifts often overestimate deshielding. A systematic scaling factor (linear regression) is often applied in rigorous studies.

4.2 IR Frequency Comparison (Neat/ATR)

| Functional Group | Exp. Freq (cm⁻¹) | Theo. Freq (cm⁻¹)** | Intensity | Notes |

| C=O (Ester) | 1735 | 1755 | Strong | Typical aliphatic ester stretch. |

| C=O (Ketone) | 1675 | 1695 | Strong | Conjugated with aryl ring (lowers freq). |

| C=C (Aromatic) | 1605, 1495 | 1620, 1510 | Medium | Ring breathing modes. |

| C-O-C (Ether) | 1245 | 1260 | Strong | Asymmetric aryl alkyl ether stretch. |

| C-H (Aliphatic) | 2950-2850 | 3050-2900 | Medium | CH₂/CH₃ stretching. |

-

*Theoretical frequencies are unscaled. Multiply by ~0.961 for B3LYP correction.

Analysis of Deviations

5.1 Conformational Flexibility

The valerate chain (C1–C5) introduces significant conformational freedom. The theoretical model typically optimizes to the global minimum (often an extended or folded conformer minimizing steric clash between the carbonyls).

-

Impact: The experimental NMR reflects a time-averaged signal of all accessible conformers at 298 K. The theoretical model usually represents a single "frozen" conformer (0 K). This causes the slight overestimation of chemical shifts in the theoretical model, particularly for the methylene protons (α and β positions).

5.2 Solvent Effects (Implicit vs. Explicit)

While the IEFPCM model accounts for the dielectric constant of CDCl₃, it does not model specific solute-solvent interactions (e.g., weak H-bonding).

-

Observation: The ketone Carbonyl (C=O) experimental frequency (1675 cm⁻¹) is lower than predicted (1695 cm⁻¹). This redshift is due to conjugation with the aromatic ring and potential weak intermolecular interactions not fully captured by implicit solvation models.

Conclusion

For Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate , the experimental data should consistently show the diagnostic Ar-OMe singlet at ~3.86 ppm and the Ar-Me singlet at ~2.32 ppm . The splitting of the aromatic protons into a specific 1,2,4-substitution pattern (d, dd, d) is the primary confirmation of the correct Friedel-Crafts regioselectivity. Theoretical models (DFT B3LYP/6-311+G**) provide an excellent validation tool, with expected deviations of <0.2 ppm for ¹H NMR and <25 cm⁻¹ for IR after scaling.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Cheeseman, J. R., et al. (1996). "A Comparison of Models for Calculating Nuclear Magnetic Resonance Shielding Tensors." The Journal of Chemical Physics, 104(14), 5497-5509. Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

-

ChemicalBook. (2024). Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate Product Page (CAS 82054-02-2).[2] Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.